2-[6'-AMINO-5'-CYANO-2-OXO-3'-(THIOPHEN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
Overview
Description
[6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is a complex organic compound featuring multiple functional groups, including amino, cyano, oxo, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction sequence involves the formation of pyrazolone, followed by Michael addition and Thorpe-Ziegler cyclization to yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its diverse biological activities make it a candidate for developing new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and LSD contain the indole nucleus and exhibit various biological activities.
Pyrano[2,3-c]pyrazole Derivatives: These compounds share a similar core structure and are known for their diverse pharmacological properties.
Uniqueness
What sets [6’-amino-5’-cyano-2-oxo-3’-(2-thienyl)-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid apart is its unique combination of functional groups and spiro structure. This unique arrangement contributes to its distinct reactivity and biological activity profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(6-amino-5-cyano-2'-oxo-3-thiophen-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O4S/c21-8-11-17(22)29-18-15(16(23-24-18)13-6-3-7-30-13)20(11)10-4-1-2-5-12(10)25(19(20)28)9-14(26)27/h1-7H,9,22H2,(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACWKMCCGOYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=CS5)N)C#N)C(=O)N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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